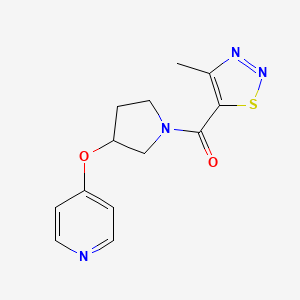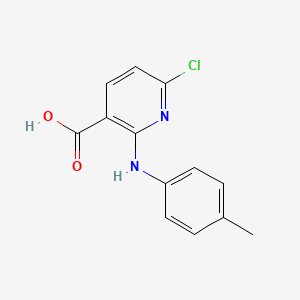
6-Chloro-2-(4-methylanilino)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(4-methylanilino)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Extraction and Biochemical Applications
Pyridine derivatives, including 6-Chloro-2-(4-methylanilino)pyridine-3-carboxylic acid, are utilized in the food, pharmaceutical, and biochemical industries. The efficiency of extracting pyridine-3-carboxylic acid, a related compound, has been studied to optimize the production processes in these industries. The research by Kumar and Babu (2009) demonstrates the importance of the extraction process, using 1-dioctylphosphoryloctane (TOPO) with different diluents, highlighting the compound's role in the biochemical sector (Kumar & Babu, 2009).
Coordination Chemistry
The structural versatility of pyridine carboxylic acids allows for the formation of complex coordination polymers with metals. Ghosh, Savitha, and Bharadwaj (2004) explore the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, leading to various coordination polymers based on the reaction conditions. This research illustrates the compound's application in developing materials with potential utility in catalysis and materials science (Ghosh, Savitha, & Bharadwaj, 2004).
Antimicrobial Agents
Pyridine derivatives are also pivotal in synthesizing antimicrobial agents. Al-Omar and Amr (2010) report the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases with significant bactericidal and fungicidal activities. Such studies underline the potential of this compound analogs in developing new antimicrobial compounds (Al-Omar & Amr, 2010).
Organic Synthesis
In organic synthesis, pyridine carboxylic acids serve as intermediates for various chemical reactions. Andersen et al. (2013) describe the multi-kilogram-scale synthesis of AZD1283, utilizing pyridine acid derivatives as key intermediates. This research emphasizes the utility of pyridine derivatives in synthesizing biologically active molecules (Andersen et al., 2013).
Materials Science
Mechanism of Action
Target of Action
It is known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific role of these targets would depend on their function in cellular processes.
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s activity .
Properties
IUPAC Name |
6-chloro-2-(4-methylanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-2-4-9(5-3-8)15-12-10(13(17)18)6-7-11(14)16-12/h2-7H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSFEAITFWLVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
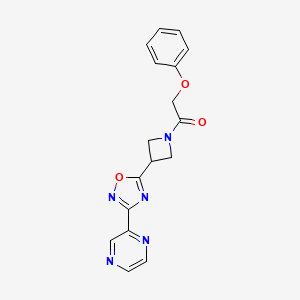
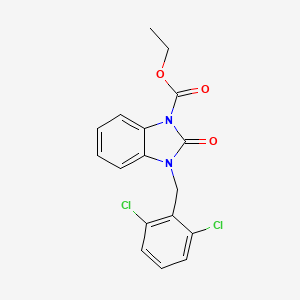
![3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891449.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)
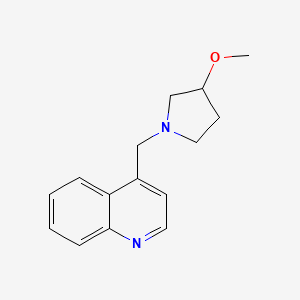
![3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2891454.png)
![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)
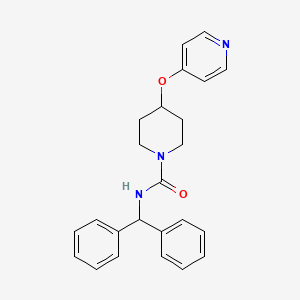

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone](/img/structure/B2891462.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2891464.png)
